(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate
CAS No.:
Cat. No.: VC13728416
Molecular Formula: C11H7N3O4
Molecular Weight: 245.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7N3O4 |
|---|---|
| Molecular Weight | 245.19 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate |
| Standard InChI | InChI=1S/C11H7N3O4/c12-5-7-1-2-8(13-6-7)11(17)18-14-9(15)3-4-10(14)16/h1-2,6H,3-4H2 |
| Standard InChI Key | JNBBVKXWCBYVMN-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)C#N |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)C#N |
Introduction
Synthesis and Preparation
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate would typically involve coupling reactions between a 2,5-dioxopyrrolidine derivative and a 5-cyanopyridine-2-carboxylic acid derivative. Common methods might include esterification or amidation reactions, facilitated by coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-disuccinimidyl carbonate.
Synthesis Steps:
-
Activation of the Carboxylic Acid Group: The carboxylic acid group of 5-cyanopyridine-2-carboxylic acid could be activated using a coupling reagent.
-
Coupling Reaction: The activated acid is then coupled with a 2,5-dioxopyrrolidine derivative in the presence of a base.
Biological and Chemical Applications
While specific data on (2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate is limited, compounds with similar structures have shown potential in various biological applications:
-
Antioxidant Activity: Pyrrolidine derivatives have been explored for their antioxidant properties, which could be relevant in pharmaceutical applications .
-
Anticancer and Antimicrobial Activity: Modifications of pyrrolidine rings have led to compounds with promising anticancer and antimicrobial activities .
Safety and Handling
Given the lack of specific safety data, handling (2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate should follow general guidelines for organic compounds. It is advisable to store it in an inert atmosphere and handle it with protective equipment to minimize exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume